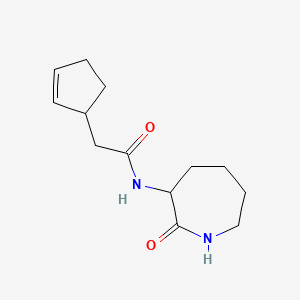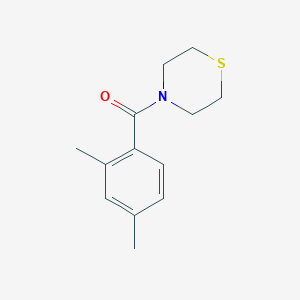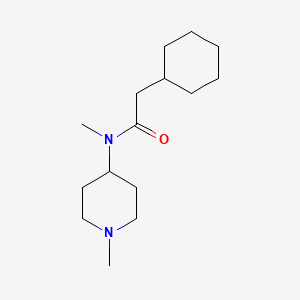
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone, also known as BCPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The exact mechanism of action of (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has also been found to have an effect on the activity of certain ion channels in the brain, which may contribute to its overall effects.
Biochemical and Physiological Effects:
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of certain enzymes involved in cancer cell proliferation, and the induction of apoptosis in cancer cells. (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has also been found to have an effect on the expression of certain genes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have a high degree of selectivity for certain targets, which can be advantageous in certain types of experiments. However, one limitation of using (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone in lab experiments is its potential toxicity, which can make it difficult to use in certain types of assays.
Orientations Futures
There are a number of potential future directions for research on (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone, including further studies on its mechanism of action, its potential use as an antipsychotic drug, and its potential use in the treatment of certain types of cancer. Additionally, there is potential for the development of new derivatives of (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone that may have improved selectivity and efficacy for certain targets. Overall, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone is a promising compound that has the potential to contribute to a range of areas of scientific research.
Méthodes De Synthèse
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone can be synthesized through a multistep process that involves the reaction of cyclobutanecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-benzoylpiperazine. The final step involves the reaction of the resulting intermediate with sodium hydride and a suitable alkylating agent.
Applications De Recherche Scientifique
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is the field of neuroscience, where (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have an effect on the activity of certain neurotransmitters in the brain. Additionally, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been studied for its potential use as an antipsychotic drug, as well as for its potential use in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
(4-benzoylpiperazin-1-yl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-5-2-1-3-6-13)17-9-11-18(12-10-17)16(20)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGZVVRTQIUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)



![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)